molecular formula C19H26N4O3S B2993698 1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1421532-65-1

1-(3-((4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2993698
CAS No.: 1421532-65-1
M. Wt: 390.5
InChI Key: HDQZZAPUXNSFGD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperazine ring, and a sulfonyl group . Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an R group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring, piperazine ring, and sulfonyl group would all contribute to the overall structure .

Scientific Research Applications

Synthesis and Pharmacological Activity

A notable application is in the synthesis and pharmacological evaluation of new series of pyrazoles, such as the development of σ1 receptor (σ1R) antagonists for pain management. The compound "1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (9k, EST64454)" has been highlighted as a clinical candidate due to its outstanding aqueous solubility, high permeability, and antinociceptive properties in various pain models (J. Díaz et al., 2020).

Antimicrobial Applications

The synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their in vitro antimicrobial studies reveal certain compounds exhibiting excellent antibacterial and antifungal activities, comparing favorably with standard drugs. This showcases the potential of derivatives of the focal compound in combating microbial infections (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Anticancer Research

The compound has applications in anticancer research, where derivatives have been studied within international scientific programs for their efficacy against various cancer cell lines, including lungs, kidneys, CNS, and breast cancer. The presence of a piperazine substituent has been associated with significant anticancer activity, emphasizing the compound's relevance in developing novel anticancer therapies (Kostyantyn Turov, 2020).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the promising activity of similar compounds, it could be of interest for the development of new drugs .

Properties

IUPAC Name

1-[3-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-15-13-16(2)23(20-15)12-9-21-7-10-22(11-8-21)27(25,26)19-6-4-5-18(14-19)17(3)24/h4-6,13-14H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZZAPUXNSFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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